Cifenline is derived from a class of compounds known as piperazine derivatives. These compounds are characterized by their piperazine ring structure, which often contributes to their pharmacological properties. The specific configuration of Cifenline, particularly its (R)-enantiomer, is significant because stereochemistry can influence the compound's biological activity and interaction with target proteins.
The synthesis of Cifenline typically involves multi-step organic reactions. The general synthetic route includes:
Technical details include the use of solvents such as dimethyl sulfoxide and various catalysts to facilitate reactions, alongside purification techniques like recrystallization or chromatography to isolate the desired product .
Cifenline has a complex molecular structure that can be represented by its chemical formula with a molecular weight of approximately 365.38 g/mol. The three-dimensional structure features multiple functional groups including:
The stereochemistry at the chiral center is crucial for its pharmacological activity, making the (R)-enantiomer particularly important .
Cifenline undergoes various chemical reactions that are essential for its interaction with biological targets. Key reactions include:
Cifenline's mechanism of action primarily involves modulation of neurotransmitter systems, particularly those associated with serotonin and dopamine receptors. It has been shown to exhibit activity that can enhance neurotransmission in certain pathways, potentially leading to therapeutic effects in conditions such as anxiety and depression.
Data from pharmacological studies indicate that Cifenline may also influence ion channel activity, contributing to its cardiovascular effects by modulating heart rate and contractility .
Cifenline exhibits several notable physical properties:
Chemical properties include:
Cifenline has potential applications across several scientific domains:
Its diverse applications underscore the importance of continued research into its pharmacological profile and therapeutic potential .
Chemical Classification:(R)-Cifenline (commonly known as (R)-cibenzoline) is a cyclopropane-derived imidazoline derivative classified as a Class Ia antiarrhythmic agent. Its core structure features a diphenylcyclopropyl moiety fused to a 4,5-dihydro-1H-imidazole ring, with stereochemical specificity at the cyclopropane carbon position [3] [6].
Systematic Nomenclature:The IUPAC name for the compound is 2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole. Its molecular formula is C₁₈H₁₈N₂ (molecular weight: 262.35 g/mol). The (R)-enantiomer exhibits distinct pharmacological advantages over the racemic mixture, including enhanced ion channel interactions and metabolic stability [3] [9].
Table 1: Nomenclature and Identifiers of (R)-Cifenline
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2-[(1R)-2,2-diphenylcyclopropyl]-4,5-dihydro-1H-imidazole |
CAS Registry (Enantiomer) | 125836-74-0 |
CAS Registry (Racemate) | 53267-01-9 |
Synonyms | (R)-Cibenzoline; Cifenline; Ro 22-7796 |
Molecular Formula | C₁₈H₁₈N₂ |
SMILES | C1C@@HC1(C3=CC=CC=C3)C4=CC=CC=C4 |
InChI Key | IPOBOOXFSRWSHL-INIZCTEOSA-N |
Stereochemistry:The absolute (R)-configuration at the cyclopropane chiral center (C1 position) governs its spatial orientation, enabling selective binding to cardiac ion channels. X-ray crystallography confirms the trans arrangement of phenyl rings relative to the imidazoline ring system [3] [8].
Discovery Timeline:(R)-Cifenline emerged from pharmaceutical development in the late 1970s by Hoffmann-La Roche. Initial research targeted structural analogs of aprindine, aiming to retain sodium channel-blocking efficacy while reducing neurological toxicity. The racemic form (cibenzoline) entered clinical trials in 1984 for ventricular arrhythmias [5] [6].
Enantiomeric Separation:By the early 1990s, chiral separation studies revealed the (R)-enantiomer’s superior antiarrhythmic activity and reduced proarrhythmic risks compared to the (S)-form. This was attributed to stereoselective interactions with cardiac sodium and potassium channels [2] [9]. The succinate salt form (R)-cibenzoline succinate (UNII: I564AS33LQ) was later developed to enhance solubility [8].
Table 2: Key Milestones in (R)-Cifenline Development
Year | Milestone | Significance |
---|---|---|
1984 | First clinical trial of racemic cibenzoline | Demonstrated >75% suppression of ventricular premature complexes (VPCs) [5] |
1989 | Double-blind study of racemate for VPCs | Confirmed efficacy vs. placebo (p<0.0001) [4] |
1992 | Comprehensive pharmacological review published | Classified as Class Ia/III/IV antiarrhythmic [2] |
2000s | Enantiopure (R)-form advanced | Improved therapeutic index in preclinical models [3] [8] |
Patent Evolution:Early patents covered the racemic compound (US Patent 3,857,845), while later innovations focused on enantioselective synthesis and crystalline forms of the (R)-enantiomer [8].
Mechanism of Action
(R)-Cifenline primarily acts as a sodium channel blocker (Class Ia action) with secondary potassium channel inhibition (Class III) and calcium channel modulation (Class IV). Its multimodal mechanism includes:
Table 3: Ion Channel Targets of (R)-Cifenline
Target | Effect | IC₅₀ (μM) | Biological Impact |
---|---|---|---|
Voltage-Gated Na⁺ | Blockade | 8.8 (IKr) | ↓ Conduction velocity; ↑ QRS duration |
IKs (K⁺) | Inhibition | 12.3 | ↑ Action potential duration (APD) |
KATP (Kir6.2) | Inhibition | 22.2 | Impaired insulin secretion; hypoglycemia |
L-Type Ca²⁺ | Partial block | 14–30 | Minor negative inotropy |
Research Findings
Antiarrhythmic Efficacy:
Stereoselectivity Insights:
Clinical Research Impact:
Table 4: Key Clinical Research Outcomes
Arrhythmia Type | Study Design | Efficacy Outcome | Reference |
---|---|---|---|
Ventricular Premature Complexes | Double-blind, placebo-controlled (n=46) | >75% VPC reduction in 54% of patients | [4] |
Sustained Ventricular Tachycardia | Open-label (n=21) | 90% suppression of VT episodes | [5] |
Post-MI Arrhythmias | Comparative vs. quinidine | Equivalent efficacy, better tolerability | [2] |
Emerging Research Directions
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1